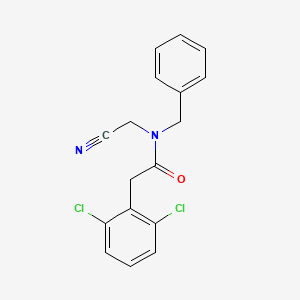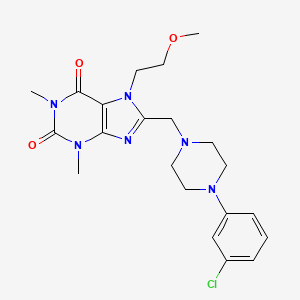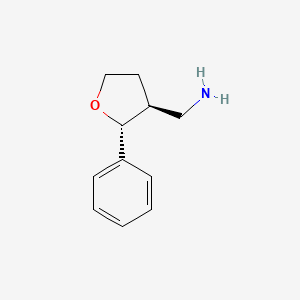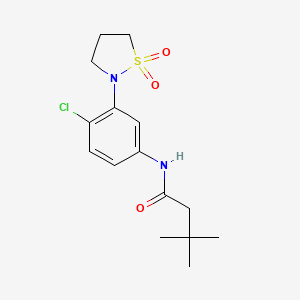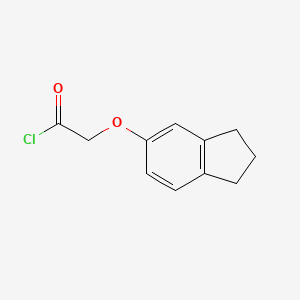![molecular formula C19H15N5O2 B2393167 2-(1H-benzo[d]imidazol-5-carbonil)-3,4-dihidro-1H-dipirido[1,2-a:4',3'-d]pirimidin-11(2H)-ona CAS No. 2034505-62-7](/img/structure/B2393167.png)
2-(1H-benzo[d]imidazol-5-carbonil)-3,4-dihidro-1H-dipirido[1,2-a:4',3'-d]pirimidin-11(2H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines benzimidazole and pyrimidine moieties, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Based on the structural similarity to other benzimidazole derivatives, it is plausible that it may interact with enzymes such as poly adp-ribose polymerases (parp)-1 . PARP-1 plays a crucial role in DNA repair and genomic stability .
Mode of Action
It is hypothesized that the compound may inhibit the activity of its target enzymes, such as parp-1 . This inhibition could lead to an accumulation of DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The compound likely affects the DNA repair pathway due to its potential inhibition of PARP-1 . This could lead to an accumulation of DNA damage, particularly in rapidly dividing cells such as cancer cells. The downstream effects of this could include cell cycle arrest and apoptosis .
Pharmacokinetics
The ADME properties of this compound are currently unknown. Like other benzimidazole derivatives, it is expected to have good oral bioavailability and stability
Result of Action
The molecular and cellular effects of the compound’s action are likely to include an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells . This could potentially lead to a reduction in tumor growth and size .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of strong dehydrating agents such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester . The reaction conditions usually involve heating the reactants at elevated temperatures (140-220°C) for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as copper(I) iodide can also enhance the efficiency of the synthesis . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide: This compound also features a benzimidazole moiety and has been studied for its PARP-1 inhibitory activity.
4-(1H-benzo[d]imidazol-2-yl)aniline: Another benzimidazole derivative with significant biological activity, including antiviral and antitumor properties.
Uniqueness
2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one stands out due to its unique combination of benzimidazole and pyrimidine moieties, which confer a broad spectrum of biological activities. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
5-(3H-benzimidazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(12-4-5-15-16(9-12)21-11-20-15)23-8-6-14-13(10-23)19(26)24-7-2-1-3-17(24)22-14/h1-5,7,9,11H,6,8,10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWODSQQJDLFCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2393085.png)
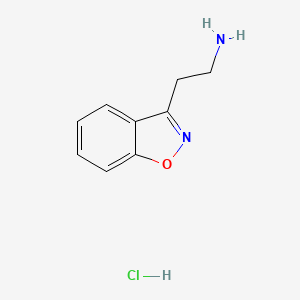
![ETHYL 2-[({[4-(METHOXYCARBONYL)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2393088.png)

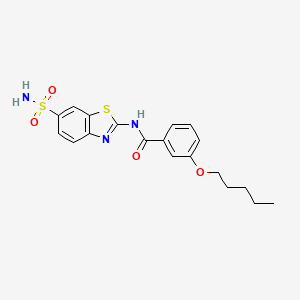
![Spiro[3.3]heptan-2-ylmethanethiol](/img/structure/B2393094.png)
